Bienvenue dans la boutique en ligne BenchChem!

2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Lipophilicity Bioisostere ADME optimization

This CHF₂-BCP-acetic acid variant delivers a dual hydrophobic/H-bond donor profile—enabling fine-tuned logP (~1.4–1.5) within the oral druglikeness window, acidifying the carboxylic acid (predicted pKₐ ~4.50), and engaging protein backbone carbonyls. It is the precise building block disclosed in US Patent 11,344,546 (Examples 34, 55, 58, 60, 64) delivering consistent 10 nM Bcl-2/Bcl-XL IC₅₀, making it critical for apoptosis-targeted PROTACs and molecular glues. The Fsp³-rich BCP core also provides ≥9-fold solubility improvements over phenyl-based analogs.

Molecular Formula C8H10F2O2
Molecular Weight 176.163
CAS No. 2580249-55-2
Cat. No. B2803877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
CAS2580249-55-2
Molecular FormulaC8H10F2O2
Molecular Weight176.163
Structural Identifiers
SMILESC1C2(CC1(C2)C(F)F)CC(=O)O
InChIInChI=1S/C8H10F2O2/c9-6(10)8-2-7(3-8,4-8)1-5(11)12/h6H,1-4H2,(H,11,12)
InChIKeyBINKXXFLRMPWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (CAS 2580249-55-2): Core Building Block Identity and Procurement Context


2-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is a bicyclo[1.1.1]pentane (BCP) derivative in which a difluoromethyl (–CHF₂) group occupies one bridgehead position and an acetic acid (–CH₂CO₂H) side chain occupies the opposing bridgehead. BCP scaffolds are established saturated bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry [1]. The –CHF₂ substituent confers a unique combination of moderate electron withdrawal, lipophilic hydrogen-bond donor capacity, and metabolic robustness relative to non-fluorinated or trifluoromethyl analogs, making this compound a differentiated building block for lead optimization programs that require precise tuning of physicochemical properties [2].

Why Non-Fluorinated or Trifluoromethyl BCP-Acetic Acid Analogs Cannot Substitute for the –CHF₂ Variant in Procurement Decisions


The three bridgehead-substituted BCP-acetic acid analogs—unsubstituted (H), difluoromethyl (CHF₂), and trifluoromethyl (CF₃)—span a deliberate lipophilicity gradient that directly impacts ADME outcomes, with computed XLogP3 values of 1.3, ~1.4–1.5, and 1.7 respectively [1]. The CHF₂ group uniquely introduces a hydrogen-bond donor capable of engaging protein backbone carbonyls while simultaneously exerting an inductive electron-withdrawing effect that acidifies the carboxylic acid (predicted pKₐ ~4.50 vs. ~4.8–5.0 for the non-fluorinated analog), thereby altering ionization state at physiological pH . Unlike the metabolically inert but purely hydrophobic CF₃ group, CHF₂ offers a dual hydrophobic/polar interaction profile that cannot be replicated by either the non-fluorinated or perfluorinated analogs, meaning procurement of the correct BCP-acetic acid variant is prerequisite to preserving a lead series' established structure–activity and structure–property relationships [2].

Quantitative Differentiation Evidence: 2-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid vs. Closest Analogs


Lipophilicity Fine-Tuning: CHF₂-BCP-Acetic Acid Occupies a Narrow, Therapeutically Relevant logP Window Between H-BCP and CF₃-BCP Analogs

The computed XLogP3 values for the three BCP-acetic acid congeners reveal a stepwise lipophilicity increase of approximately 0.2 log units per fluorine atom added. The non-fluorinated analog (CAS 131515-31-6) has an XLogP3 of 1.3 [1], while the trifluoromethyl analog (CAS 1886967-65-2) reaches 1.7 [1]. The target CHF₂ compound (CAS 2580249-55-2) is predicted to fall at approximately 1.4–1.5, placing it in the optimal logP range (1–3) for oral druglikeness while the CF₃ analog begins to exceed preferred lipophilicity thresholds. This discrete differentiation is critical because a ΔlogP of only 0.2–0.4 units can significantly impact membrane permeability, metabolic clearance, and off-target binding.

Lipophilicity Bioisostere ADME optimization

BCP Scaffold Solubility Advantage Over Phenyl Bioisosteres: Class-Level Evidence Supporting Procurement of BCP-Based Building Blocks

In a controlled head-to-head comparison using darapladib-based LpPLA₂ inhibitors, replacement of a central para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl unit (compound 1 → compound 5) improved kinetic solubility 9-fold (from 8 μM to 74 μM) and fasted-state simulated intestinal fluid (FaSSIF) solubility approximately 3-fold (from 399 μg/mL to >1000 μg/mL), while artificial membrane permeability increased from 230 nm/s to 705 nm/s [1]. A separate systematic study by Auberson et al. demonstrated that BCP-for-phenyl replacement improves aqueous solubility by at least 50-fold and markedly reduces nonspecific binding as measured by CHI(IAM) [2]. Although these data originate from elaborated drug-like molecules rather than the free building block, they establish the class-level solubility benefit of the BCP core that the CHF₂-substituted acetic acid derivative is designed to deliver.

Aqueous solubility Bioisosteric replacement Developability

Bcl-2/Bcl-XL Inhibitor Potency Retention: Multiple CHF₂-BCP-Containing Clinical Candidates Achieve Single-Digit Nanomolar IC₅₀ Values

US Patent 11,344,546 (assigned to The Research Foundation for the State University of New York) discloses a series of Bcl-2/Bcl-XL dual inhibitors in which the 2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid fragment is incorporated as a key structural element attached to a 4,4-dimethylcyclohex-1-ene core. Multiple exemplified compounds containing this exact CHF₂-BCP-acetic acid moiety (Examples 34, 55, 58, 60, 64) demonstrated IC₅₀ values of 10 nM against both Bcl-2 and Bcl-XL in HTRF (homogeneous time-resolved fluorescence) binding assays [1]. This consistent potency across structurally varied chemotypes indicates that the CHF₂-BCP-acetic acid fragment is not merely a passive linker but contributes favorably to target engagement, likely via the CHF₂ group's hydrogen-bond donor capacity engaging the protein binding pocket [2].

Bcl-2 inhibition Apoptosis Oncology building blocks

pKₐ Modulation by the CHF₂ Group: Enhanced Carboxylic Acid Acidity vs. Non-Fluorinated BCP Analogs

The electron-withdrawing inductive effect (−I) of the difluoromethyl group lowers the pKₐ of the adjacent carboxylic acid. For the closely related 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2090481-18-6), the predicted pKₐ is 4.50±0.40 . In contrast, non-fluorinated BCP-carboxylic acid analogs typically exhibit pKₐ values near 4.8–5.0, consistent with the behavior of aliphatic carboxylic acids. A systematic study of gem-difluorinated cycloalkane carboxylic acids by Holovach et al. confirmed that gem-difluorination consistently decreases pKₐ by 0.3–0.6 units through a purely inductive mechanism, an effect that is independent of ring size and applies equally to acyclic and cyclic systems [1]. For the target acetic acid homolog, the CHF₂ group is separated from the carboxylic acid by one methylene spacer (−CH₂−), which attenuates but does not eliminate the inductive effect; a pKₐ reduction of approximately 0.2–0.4 units relative to the non-fluorinated BCP-acetic acid is expected.

Acid dissociation Ionization state Physicochemical profiling

CHF₂ Hydrogen-Bond Donor Capacity: A Differentiating Interaction Feature Absent in H-BCP and CF₃-BCP Analogs

X-ray crystallographic and computational studies by Zafrani et al. demonstrated that the CHF₂ group acts as a hydrogen-bond (HB) donor with donor strength comparable to thiophenol, aniline, and amine groups, though weaker than a hydroxyl group [1]. The CF₂H proton engages protein backbone carbonyls with typical H···O distances of 2.2–2.5 Å and C–F···H–O angles consistent with directional hydrogen bonding. Neither the non-fluorinated BCP (H) nor the trifluoromethyl BCP (CF₃) analog possesses this HB donor capability: the H-BCP offers only van der Waals contacts, while CF₃ is a weak HB acceptor at best. This functional distinction means that CHF₂-BCP-acetic acid can participate in specific, geometry-dependent polar interactions with biological targets that are inaccessible to its closest congeners, potentially translating into improved binding affinity or selectivity in target engagement assays.

Hydrogen bonding Molecular recognition Fluorine medicinal chemistry

Procurement-Relevant Application Scenarios for 2-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid


Lead Optimization Requiring Fine-Tuned Lipophilicity Within the Oral Druglikeness Window (logP 1–3)

When a lead series demands incremental logP adjustments without switching scaffold, the CHF₂-BCP-acetic acid building block provides a logP increase of approximately 0.1–0.2 units over the non-fluorinated BCP analog (XLogP3 1.3), while remaining 0.2–0.3 units below the CF₃ variant (XLogP3 1.7). This places the compound within the preferred oral druglikeness range and avoids the excessive lipophilicity associated with CF₃-substituted BCPs, which can drive metabolic clearance and promiscuous off-target binding [1]. Procurement of the CHF₂ variant is indicated when the matched molecular pair analysis suggests that a logP increment of <0.3 units is required to optimize permeability while preserving solubility.

Bioisosteric Replacement of Phenylacetic Acid Moieties in Developability-Challenged Leads

For lead compounds containing a phenylacetic acid substructure that suffer from poor aqueous solubility (<10 μM), high nonspecific binding, or excessive aromatic ring count (Property Forecast Index >8), replacement with the CHF₂-BCP-acetic acid fragment offers the established class-level benefits of BCP bioisosteres: ≥9-fold solubility improvement and ≥50-fold solubility gains relative to phenyl in optimized contexts, along with reduced nonspecific binding as measured by CHI(IAM) [2]. The CHF₂ substituent further provides a hydrogen-bond donor that can mimic a hydroxyl or amine interaction present in the original phenylacetic acid context, mitigating potency loss during the bioisosteric switch [3].

Bcl-2 Family Targeted Protein Degradation and Apoptosis Modulator Programs

Multiple compounds incorporating the CHF₂-BCP-acetic acid fragment have demonstrated IC₅₀ values of 10 nM against both Bcl-2 and Bcl-XL in HTRF binding assays, as disclosed in US Patent 11,344,546 [4]. This building block's demonstrated compatibility with potent Bcl-2-family target engagement makes it a priority procurement candidate for medicinal chemistry groups developing Bcl-2/Bcl-XL inhibitors, PROTACs, or molecular glues targeting the apoptosis regulatory network. The consistent potency across structurally diverse elaborated molecules (Examples 34, 55, 58, 60, 64) suggests the CHF₂-BCP-acetic acid fragment is pharmacophorically tolerant and suitable for parallel library synthesis.

Fragment-Based Drug Discovery Requiring sp³-Rich, Three-Dimensional Carboxylic Acid Building Blocks

The CHF₂-BCP-acetic acid scaffold combines high fraction sp³ (Fsp³) carbon count characteristic of BCP frameworks with a carboxylic acid handle suitable for amide coupling, esterification, or salt formation. In fragment-based screening cascades, the three-dimensional BCP core disrupts molecular planarity, which is correlated with improved solubility and reduced cytochrome P450 inhibition compared to flat aromatic carboxylic acids [2]. The CHF₂ group adds a spectroscopically distinctive ¹⁹F NMR handle that facilitates fragment hit validation by protein-observed ¹⁹F NMR or ligand-observed NMR experiments, providing an operational advantage in fragment library design.

Quote Request

Request a Quote for 2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.